Gallacetofenona

Descripción general

Descripción

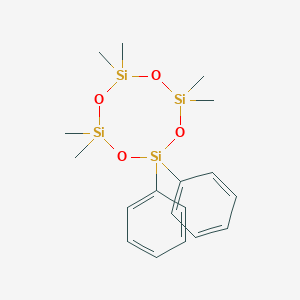

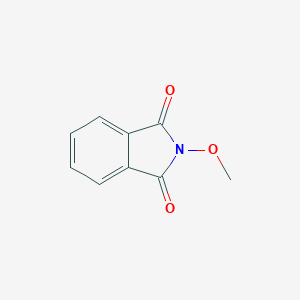

Se caracteriza por su fórmula molecular C8H8O4 y una masa molar de 168.148 g/mol . Este compuesto destaca por sus tres grupos hidroxilo unidos al anillo de benceno, que contribuyen a sus propiedades químicas únicas.

Aplicaciones Científicas De Investigación

La gallacetofenona tiene diversas aplicaciones en la investigación científica:

Química: Se utiliza como precursor en la síntesis de varios compuestos orgánicos.

Biología: Sirve como reactivo en ensayos bioquímicos.

Mecanismo De Acción

La gallacetofenona ejerce sus efectos principalmente a través de su interacción con enzimas y radicales libres. Por ejemplo, inhibe la tirosinasa, una enzima involucrada en la síntesis de melanina, uniéndose a su sitio activo. Esta unión se estabiliza mediante interacciones hidrófobas y enlaces de hidrógeno, lo que lleva a una reducción en la producción de melanina . Además, la this compound puede funcionar como un antioxidante al eliminar radicales libres y prevenir el daño oxidativo .

Compuestos Similares:

Pirogalol: El compuesto padre de la this compound, conocido por sus tres grupos hidroxilo en el anillo de benceno.

Resacetofenona: Otra cetona fenólica con características estructurales similares pero diferentes posiciones del grupo hidroxilo.

2-Acetil-1-naftol: Una cetona fenólica con un anillo de naftaleno en lugar de un anillo de benceno.

Unicidad: La this compound es única debido a su disposición específica del grupo hidroxilo, que imparte reactividad química y actividad biológica distintas. Su capacidad para inhibir la tirosinasa y actuar como antioxidante la diferencia de otros compuestos similares .

Análisis Bioquímico

Biochemical Properties

Gallacetophenone interacts with key enzymes in biochemical reactions. Specifically, it has been found to inhibit tyrosinase, a key enzyme in melanogenesis . The binding of gallacetophenone to the active site of tyrosinase is stabilized by hydrophobic interactions with His367, Ile368, and Val377, as well as hydrogen bonding with Ser380 .

Cellular Effects

Gallacetophenone has significant effects on various types of cells and cellular processes. It has been shown to have a high anti-melanogenic effect in both human epidermal melanocytes and a 3D human skin model, MelanoDerm . This suggests that gallacetophenone influences cell function by inhibiting tyrosinase, thereby affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of gallacetophenone involves its interaction with tyrosinase. Gallacetophenone binds to the active site of tyrosinase, leading to the inhibition of the enzyme . This binding is stabilized by hydrophobic interactions with His367, Ile368, and Val377, and hydrogen bonding with Ser380 . This interaction results in changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

Given its interaction with tyrosinase, it may play a role in the melanogenesis pathway .

Subcellular Localization

Given its interaction with tyrosinase, it may be localized in the melanocytes where tyrosinase is found

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La gallacetofenona se puede sintetizar a partir de pirogalol utilizando cloruro de zinc y anhídrido acético. El proceso implica disolver cloruro de zinc en ácido acético glacial, seguido de la adición de anhídrido acético y pirogalol. La mezcla se calienta a 140-145°C durante 45 minutos, luego se enfría y se cristaliza a partir de agua hirviendo saturada con dióxido de azufre .

Métodos de Producción Industrial: En entornos industriales, la síntesis de la this compound sigue principios similares pero a mayor escala. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza. Las variaciones en las proporciones de reactivos y las condiciones de reacción se optimizan para maximizar la eficiencia .

Análisis De Reacciones Químicas

Tipos de Reacciones: La gallacetofenona experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar quinonas.

Reducción: Se puede reducir para formar alcoholes correspondientes.

Sustitución: Los grupos hidroxilo pueden participar en reacciones de sustitución, como esterificación o eterificación.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como anhídrido acético para la esterificación o haluros de alquilo para la eterificación.

Productos Principales:

Oxidación: Quinonas.

Reducción: Alcoholes.

Sustitución: Ésteres o éteres dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

Pyrogallol: The parent compound of gallacetophenone, known for its three hydroxyl groups on the benzene ring.

Resacetophenone: Another phenolic ketone with similar structural features but different hydroxyl group positions.

2-Acetyl-1-naphthol: A phenolic ketone with a naphthalene ring instead of a benzene ring.

Uniqueness: Gallacetophenone is unique due to its specific hydroxyl group arrangement, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase and act as an antioxidant sets it apart from other similar compounds .

Propiedades

IUPAC Name |

1-(2,3,4-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIROXSOOOAZHLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2060179 | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

528-21-2, 29477-54-1 | |

| Record name | Gallacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=528-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gallacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2,3,4-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029477541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gallacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66553 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(2,3,4-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3',4'-trihydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALLACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C70E921C4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Gallacetophenone exhibits anti-melanogenic activity by directly inhibiting tyrosinase, a key enzyme in melanin biosynthesis. [] Computational modeling suggests that Gallacetophenone binds to the active site of tyrosinase, stabilized by hydrophobic interactions with amino acid residues Histidine 367, Isoleucine 368, and Valine 377. Furthermore, hydrogen bonding with Serine 380 and a water molecule bridging copper ions within the active site contribute to the inhibitory binding. [] This binding prevents the enzyme from catalyzing the oxidation of tyrosine, a crucial step in melanin production. []

A: Yes, research indicates that Gallacetophenone can be employed for detecting Boric Acid. The compound demonstrates a notable response to Boric Acid at a pH of 8.58. [] This interaction is characterized by a decrease in absorbance at a wavelength of 330 nm with increasing Boric Acid concentration. [] This spectral change forms the basis for detection.

ANone: The molecular formula of Gallacetophenone is C8H8O4, and its molecular weight is 168.15 g/mol.

A: While specific spectroscopic data isn't detailed in the provided abstracts, several studies utilize UV-Vis spectrophotometry to investigate the interactions of Gallacetophenone with various metals. For instance, its complex with Boric Acid shows decreased absorbance at 330 nm. [] Additionally, infrared spectroscopy has been used to elucidate the structure of a Gallacetophenone-Bismuth complex. []

A: Research suggests that Gallacetophenone can function as a co-catalyst in the oxidative coupling of primary amines to imines. [] In a system utilizing gold nanoparticles assembled on polymerized polydiacetylene nanotubes, Gallacetophenone facilitates the efficient conversion of primary amines into imines under ambient conditions using minimal amounts of metal and quinone. []

A: Yes, computational molecular modeling was employed to understand the interaction between Gallacetophenone and tyrosinase at the atomic level. [] This modeling revealed key binding interactions, including hydrophobic interactions and hydrogen bonding, contributing to Gallacetophenone's inhibitory effect on the enzyme. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile](/img/structure/B154229.png)

![2,3-dihydro-1H-cyclopenta[b]naphthalene](/img/structure/B154233.png)

![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)